Cas no 171722-69-3 (Cyclopropanecarboxamide,N,2,2,3,3-pentamethyl-)
171722-69-3 structure
Product Name:Cyclopropanecarboxamide,N,2,2,3,3-pentamethyl-
CAS No:171722-69-3
MF:C9H17NO
MW:155.237382650375
CID:234095
PubChem ID:177237
Update Time:2025-04-19
Cyclopropanecarboxamide,N,2,2,3,3-pentamethyl- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropanecarboxamide,N,2,2,3,3-pentamethyl-
- N,2,2,3,3-pentamethylcyclopropane-1-carboxamide
- N,2,2,3,3-pentamethylCyclopropanecarboxamide
- 2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid methylamide
- AC1L42MK
- CHEMBL366070
- CTK8H2366
- Cyclopropanecarboxylic acid,-2,2,3,3,N-pentamethyl amide
- LS-191418
- SureCN2939500
- Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- (9CI)
- N,2,2,3,3-Pentamethylcyclopropanecarboxamide #
- DTXSID50169151
- SCHEMBL2939500
- N-Methyl-2,2,3,3-tetramethylcyclopropanecarboxamide
- N-Methyl-2,2,3,3-tetramethylcyclopropane carboxamide
- N-2-2-3-3-Pentamethylcyclopropane-1-carboxamide
- AKOS006273460
- Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl-
- FT-0717283
- 171722-69-3
- N-methyl-2,2,3,3-tetramethyl cyclopropyl carboxamide
-
- Inchi: 1S/C9H17NO/c1-8(2)6(7(11)10-5)9(8,3)4/h6H,1-5H3,(H,10,11)
- InChI Key: RDTKJSMWDWTJLP-UHFFFAOYSA-N
- SMILES: O=C(C1C(C)(C)C1(C)C)NC
Computed Properties
- Exact Mass: 155.13111
- Monoisotopic Mass: 155.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
Cyclopropanecarboxamide,N,2,2,3,3-pentamethyl- Related Literature
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
171722-69-3 (Cyclopropanecarboxamide,N,2,2,3,3-pentamethyl-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk